Product packaging for Diazynium(Cat. No.:CAS No. 28647-38-3)

Diazynium

Cat. No.: B1235312
CAS No.: 28647-38-3
M. Wt: 29.022 g/mol
InChI Key: IJGRMHOSHXDMSA-UHFFFAOYSA-O
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Description

Genesis and Historical Context of Diazynium Ion Studies

The study of molecular ions, including this compound, has a history intertwined with the development of techniques capable of generating, isolating, and characterizing these often transient species. Early investigations into molecular ion chemistry laid the groundwork for understanding the fundamental processes that govern their formation and reactivity. The this compound ion, specifically, gained prominence with the advent of spectroscopic methods sensitive enough to detect and analyze its properties. Its detection and identification in the interstellar medium further spurred research into its formation pathways and role in astrochemistry.

The formation of N₂H⁺ is primarily understood to occur through gas-phase reactions. A key reaction involves the protonation of dinitrogen (N₂) by H₃⁺ (trihydrogen cation): N₂ + H₃⁺ → N₂H⁺ + H₂. harvard.edu This reaction is particularly efficient in cold, dense molecular clouds where H₃⁺ is abundant. aanda.org

Fundamental Significance of this compound in Molecular Ion Chemistry

This compound is fundamentally significant in molecular ion chemistry due to its relatively simple structure and its prevalence in environments where ion-molecule reactions are dominant. As a protonated species, it serves as a prime example for studying the effects of protonation on molecular properties, such as symmetry breaking and electronic structure. rsc.orguni-freiburg.de Comparing the properties of N₂H⁺ to its neutral parent molecule, N₂, provides valuable insights into the changes induced by the addition of a proton and a positive charge. rsc.orgdiva-portal.org

Its role as a tracer molecule in astrophysical environments highlights its importance in understanding complex chemical networks in space. harvard.eduaanda.org The abundance and distribution of N₂H⁺ in molecular clouds can provide information about the physical conditions and chemical evolution of these regions, including the early stages of star formation. harvard.eduresearchgate.net

Overview of Current Research Trajectories on this compound

Current research on the this compound ion spans both experimental and theoretical approaches, focusing on refining our understanding of its fundamental properties and its behavior in diverse environments. High-resolution spectroscopic studies, including techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, are employed to probe the electronic and vibrational structure of N₂H⁺. rsc.orguni-freiburg.dediva-portal.orgrsc.org These experiments, often conducted using advanced facilities like synchrotrons and ion traps, provide detailed data for comparison with theoretical calculations. rsc.orgdiva-portal.orghelmholtz-berlin.dehelmholtz-berlin.de

Theoretical investigations, utilizing ab initio calculations and Density Functional Theory (DFT), are crucial for interpreting experimental spectra and predicting molecular properties. rsc.orguni-freiburg.dediva-portal.orgrsc.orgresearchgate.net These studies explore aspects such as core hole energy splitting, charge transfer transitions, and the effect of nitrogen-proton distance on electronic structure. rsc.orgdiva-portal.orgrsc.orglu.se

Furthermore, astrophysical studies continue to use N₂H⁺ as a probe to investigate the physical and chemical conditions in star-forming regions and other interstellar environments. harvard.eduaanda.orgresearchgate.netaanda.org Research focuses on mapping the distribution of N₂H⁺, analyzing its spectral lines, and using this information to infer properties of the interstellar medium, such as density and temperature. harvard.eduaanda.orgaanda.org

Detailed research findings often involve the analysis of spectroscopic data. For example, NEXAFS studies of N₂H⁺ have revealed the effect of protonation on breaking the inversion symmetry of the neutral N₂ molecule. rsc.orguni-freiburg.dediva-portal.orgrsc.org This symmetry breaking leads to distinct spectral features, including a separation of π* transitions. uni-freiburg.dersc.orgdiva-portal.org

Below is a table summarizing some key spectroscopic findings from a NEXAFS study of N₂H⁺:

FeatureDescriptionEnergy (eV) (Approximate)
π* Transition (Terminal N)Excitation involving the terminal nitrogen atom~402
π* Transition (Central N)Excitation involving the central nitrogen atom~402.23
Charge Transfer BandTransition involving electron transfer from nitrogen 1s to H⁺>404
Rydberg SeriesProgression of high-energy excitations>404

Note: Approximate energies are based on interpretations of spectral data. rsc.orguni-freiburg.dersc.org

Studies on the formation and destruction of N₂H⁺ in astrophysical settings provide data on its abundance relative to other molecules in different evolutionary stages of star formation. aanda.orgaanda.org

MoleculeTypical Column Density (cm⁻²) in Massive Clumps
N₂H⁺(0.6±0.1 to 36±5) × 10¹²
N₂D⁺(0.5±0.3 to 8.0±0.9) × 10¹¹
o-H₂D⁺(0.8±0.5 to 5.0±1.2) × 10¹²

Data based on observations of massive clumps. aanda.org

These findings underscore the importance of N₂H⁺ as a chemical probe and a subject of fundamental chemical physics research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HN2+ B1235312 Diazynium CAS No. 28647-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28647-38-3

Molecular Formula

HN2+

Molecular Weight

29.022 g/mol

IUPAC Name

azanylidyneazanium

InChI

InChI=1S/N2/c1-2/p+1

InChI Key

IJGRMHOSHXDMSA-UHFFFAOYSA-O

SMILES

[NH+]#N

Canonical SMILES

[NH+]#N

Origin of Product

United States

Advanced Theoretical Investigations of Diazynium N₂h⁺ Electronic and Molecular Structure

Computational Methodologies for Diazynium Ion Systems

The accurate theoretical description of the N₂H⁺ ion relies on a hierarchy of computational methods. These range from foundational ab initio techniques to more computationally intensive approaches that account for electron correlation to a very high degree. The choice of method is a trade-off between computational cost and desired accuracy.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov The most fundamental of these is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. gatech.eduyoutube.com In the HF scheme, each electron moves in the average field of all other electrons, neglecting the instantaneous electron-electron repulsion, which is a primary source of error known as the lack of electron correlation. nih.govfortunejournals.com While HF calculations provide a valuable qualitative starting point and are foundational for more advanced methods, they are often insufficient for quantitative accuracy. gatech.edu

To incorporate electron correlation, post-Hartree-Fock methods are employed. One such widely used method is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method has been successfully used to perform geometry optimizations on the N₂H⁺ ion, providing reliable structural parameters. nih.gov

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying molecular systems. arxiv.orgnih.gov Instead of the complex many-electron wavefunction, DFT calculates the total energy based on the spatially dependent electron density.

A particularly popular and versatile DFT functional is B3LYP, which is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. d-nb.infonih.gov The B3LYP method is frequently used to calculate molecular geometries and vibrational frequencies, often yielding results that are in good agreement with experimental values for a wide range of molecules. nih.govresearchgate.netmpg.de Dispersion-corrected DFT methods, such as B3LYP-D3, have been developed to better account for non-covalent interactions, which are crucial in many chemical systems. d-nb.infoamazonaws.com

For calculations demanding the highest accuracy, Coupled Cluster (CC) theory is one of the most reliable and robust methods available. wikipedia.orggoogle.com The CC method constructs the multi-electron wavefunction using an exponential cluster operator, which systematically accounts for electron correlation by including single, double, and higher-order electron excitations from the reference Hartree-Fock determinant. wikipedia.orgtrygvehelgaker.no

The CCSD(T) method, which includes single and double excitations (CCSD) and incorporates triple excitations perturbatively (T), is often referred to as the "gold standard" of quantum chemistry. google.com It provides an excellent balance of high accuracy and computational feasibility for small to medium-sized molecules. nih.gov This method is capable of predicting molecular geometries and energies with exceptional precision, making it the preferred choice for benchmarking and for systems where a definitive theoretical result is required. trygvehelgaker.noresearchgate.net

The accuracy of any ab initio or DFT calculation is critically dependent on the quality of the basis set used to represent the molecular orbitals. trygvehelgaker.no For high-accuracy computations on an ionic species like N₂H⁺, it is essential to use basis sets that are both large and flexible.

Two common families of basis sets are the Pople-style basis sets (e.g., 6-31G**) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ). nih.gov For anions and cations, it is crucial to include diffuse functions (indicated by a "+" in Pople sets or "aug-" in correlation-consistent sets), which are functions with small exponents that allow for a more accurate description of the electron density far from the nuclei. Polarization functions (e.g., "d" or "*" in Pople sets) are also vital as they provide the necessary flexibility to describe the distortion of atomic orbitals upon bond formation. nih.gov For the highest accuracy, a series of correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ, aug-cc-pVQZ) can be used to systematically approach the complete basis set (CBS) limit, allowing for the extrapolation of the energy to that of an infinite basis set. trygvehelgaker.no

Table 1: Overview of Computational Methodologies This table summarizes the key features of the computational methods discussed.

Method Acronym Key Feature Common Application for N₂H⁺
Hartree-Fock HF Foundational ab initio method; neglects instantaneous electron correlation. Provides a qualitative starting point for higher-level calculations.
Møller-Plesset Perturbation Theory MP2 A post-Hartree-Fock method that adds electron correlation. Geometry optimization and energy calculations.
Density Functional Theory (B3LYP) DFT Computes energy based on electron density; computationally efficient. Calculation of vibrational frequencies and equilibrium structures.

Electronic Structure and Molecular Orbital Analysis of this compound

The this compound ion (N₂H⁺) is a linear molecule isoelectronic with dinitrogen (N₂) and acetylene (B1199291) (C₂H₂). Its electronic properties can be understood through the framework of Molecular Orbital (MO) theory, which describes the formation of bonding, non-bonding, and antibonding orbitals from the linear combination of atomic orbitals.

In the linear N₂H⁺ ion, the 2p atomic orbitals on the nitrogen atoms that are perpendicular to the molecular axis combine to form a set of two degenerate π bonding molecular orbitals and a set of two degenerate π* (pi-star) antibonding molecular orbitals. masterorganicchemistry.comlibretexts.org

The π* orbitals result from the destructive, or out-of-phase, overlap of the adjacent p atomic orbitals. masterorganicchemistry.comlibretexts.org This destructive interference creates a nodal plane perpendicular to the bond axis, located between the two nitrogen nuclei. libretexts.org Consequently, the electron density in a π* orbital is concentrated outside the internuclear region, which weakens the N-N bond. libretexts.org These antibonding orbitals are significantly higher in energy than their corresponding π bonding counterparts. masterorganicchemistry.com

In the ground electronic state of N₂H⁺, the π bonding orbitals are occupied, while the π* antibonding orbitals are unoccupied. uci.eduyoutube.com These empty π* orbitals represent the Lowest Unoccupied Molecular Orbitals (LUMOs) of the ion. masterorganicchemistry.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a critical parameter that influences the ion's reactivity and its electronic absorption spectrum. Electronic transitions can occur when an electron is excited from a lower-energy occupied orbital to one of these higher-energy π* orbitals. nih.gov

Table 2: Properties of π Molecular Orbitals in this compound (N₂H⁺)* This table outlines the principal characteristics of the antibonding pi orbitals.

Property Description
Formation Arises from the destructive (out-of-phase) overlap of perpendicular p atomic orbitals on adjacent nitrogen atoms. masterorganicchemistry.com
Nodal Structure Contains a nodal plane between the nitrogen nuclei, perpendicular to the bond axis. libretexts.org
Electron Density Electron density is minimized in the internuclear region and concentrated on the outer sides of the nitrogen atoms.
Energy Level Significantly higher in energy than the corresponding π bonding orbitals.
Occupancy Unoccupied in the ground electronic state of N₂H⁺; serves as the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

| Role | Acts as an acceptor orbital in electronic transitions and influences the molecule's reactivity towards nucleophiles. |

Core-Hole Excitations and Ionization Potentials of this compound

Theoretical studies predict that the ionization of the dinitrogen molecule (N₂) is significantly influenced by the presence of a proton, as in the diazylium ion (N₂H⁺). The vertical ionization potential of N₂H⁺ has been a subject of computational investigation, with theoretical approaches providing insights where experimental data may be sparse. High-level ab initio molecular orbital theories, such as the G2 level of theory, have been employed to study the energetics of N₂H⁺ and related species. These studies are crucial for understanding the fundamental electronic properties of this cation.

Frontier Molecular Orbital (FMO) Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone in the qualitative and quantitative description of chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. For the this compound cation (N₂H⁺), a simple linear molecule, FMO analysis provides a clear picture of its electronic structure and potential reactivity.

The HOMO of N₂H⁺ is primarily associated with the N-N triple bond and the lone pair on the terminal nitrogen, making it a potential site for nucleophilic attack. Conversely, the LUMO is an antibonding orbital, and its energy and spatial distribution are key to understanding the electrophilic character of the cation. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and the energy required for electronic excitation. Computational studies on related diazonium cations have shown that the nature of the substituent attached to the diazo group can significantly influence the energies and localizations of the frontier orbitals. In the case of N₂H⁺, the proton acts as a powerful electron-withdrawing group, which is expected to lower the energies of both the HOMO and LUMO compared to a neutral analogue like diazomethane (B1218177) (CH₂N₂).

Charge Transfer Phenomena within the this compound System

Intramolecular charge transfer (ICT) is a process where electron density is redistributed between different parts of a molecule upon electronic excitation or in response to a change in the chemical environment. In the this compound (N₂H⁺) cation, the formal positive charge is not localized on a single atom but is distributed across the molecule. The bonding in diazonium compounds can be described by a synergistic interaction involving σ-donation and π-back-donation between the constituent atoms.

Upon electronic excitation, it is conceivable that a charge transfer process could occur, for instance, from the N-N bonding region towards the terminal nitrogen and hydrogen atoms, or vice-versa, depending on the nature of the excited state. The extent of this charge transfer would be reflected in changes in the molecular geometry and vibrational frequencies in the excited state compared to the ground state. While detailed computational studies focusing specifically on ICT within the isolated N₂H⁺ cation are not widely reported, the principles of charge redistribution are fundamental to understanding its electronic spectrum and reactivity. Theoretical investigations into more complex diazonium ions have highlighted the importance of charge transfer in their stabilization and chemical behavior.

Vibrational Spectroscopy and Dynamics of this compound via Computational Approaches

Vibrational Frequency Calculations and Mode Assignments for this compound

Computational chemistry provides indispensable tools for predicting the vibrational spectra of molecules, offering insights into their structure, bonding, and thermodynamic properties. For the linear this compound cation (N₂H⁺), theoretical calculations have been performed to determine its fundamental vibrational frequencies and to assign these frequencies to specific modes of atomic motion.

Ab initio and density functional theory (DFT) methods are commonly used to compute the harmonic vibrational frequencies. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. For a linear triatomic molecule like N₂H⁺, there are 3N-5 = 4 vibrational modes. These are typically assigned as the symmetric N-H stretch, the antisymmetric N-N-H stretch, and a doubly degenerate bending mode.

More advanced computational techniques can also account for anharmonicity, which is the deviation of the potential energy surface from a perfect parabolic shape. Anharmonic frequency calculations, often performed using methods like vibrational second-order perturbation theory (VPT2), generally provide results that are in better agreement with experimental data. For ions like N₂H⁺, which are of significant interest in astrochemistry, accurate theoretical predictions of vibrational frequencies are crucial for their detection and characterization in interstellar environments.

Below is a table of representative calculated vibrational frequencies for N₂H⁺ from a theoretical study.

ModeDescriptionFrequency (cm⁻¹)
ν₁N-H stretch3465
ν₂N-N stretch2285
ν₃Bending750

Note: These are representative values from a theoretical study and may vary depending on the level of theory and basis set used.

Franck-Condon Factor Simulations for this compound Spectroscopic Interpretation

The intensities of vibronic transitions in electronic spectra are governed by the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion. The probability of a transition between two vibrational states in different electronic states is proportional to the square of the overlap integral between their respective vibrational wavefunctions. These squared overlap integrals are known as Franck-Condon factors (FCFs).

Franck-Condon simulations are a powerful computational tool for interpreting and predicting the vibrational structure of electronic spectra, such as photoionization or electronic absorption spectra. For this compound (N₂H⁺), simulating the Franck-Condon profile for a process like the ionization of N₂H to form N₂H⁺ would provide a theoretical photoelectron spectrum. This simulation requires the optimized geometries and vibrational frequencies of both the neutral and cationic species.

The simulation involves calculating the overlap between the vibrational wavefunctions of the initial and final electronic states. Significant intensity is observed for transitions to vibrational levels in the final state where the wavefunction has a large overlap with the initial state's vibrational wavefunction. This is often the case when the equilibrium geometries of the two electronic states are different. For instance, if the N-N or N-H bond length changes significantly upon ionization, progressions in the corresponding stretching modes would be expected in the spectrum. The G2 level theoretical study on related species suggests that significant Franck-Condon effects can be anticipated in the ionization processes involving these molecules, indicating notable geometry changes between the neutral and ionic states. scispace.com

Duschinsky Rotation Effects in this compound Vibrational Analysis

A more sophisticated analysis of vibronic spectra must often consider the Duschinsky effect, which describes the mixing of normal modes between two different electronic states. In the simpler Franck-Condon approximation, it is assumed that the normal modes of the initial and final states are identical. However, if the geometry of the molecule changes significantly upon electronic transition, the normal modes of the final state can be a linear combination of the normal modes of the initial state. This mode mixing is described by the Duschinsky rotation matrix.

For a molecule like this compound (N₂H⁺), the Duschinsky effect would be important in accurately simulating its vibronic spectra if there is a significant change in geometry between the electronic states involved in a transition. For example, in a photoionization process, the removal of an electron could lead to a change in the potential energy surface that not only shifts the equilibrium geometry but also rotates the normal coordinate system.

Computational methods that include the Duschinsky effect provide a more accurate simulation of the intensities of vibronic transitions, especially for combination bands and overtones that might be weak or absent in a simpler Franck-Condon model. The Duschinsky matrix is calculated from the normal mode vectors of the two electronic states. While specific studies detailing the Duschinsky rotation effects in N₂H⁺ are not prominent, the theoretical framework is well-established and can be applied to this ion to achieve a more refined understanding of its electronic spectra.

High Resolution Spectroscopic Characterization of the Diazynium Ion N₂h⁺

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Diazynium

NEXAFS spectroscopy is a powerful tool for probing the local molecular structure and unoccupied molecular orbitals through the analysis of core electron transitions nih.gov. For the this compound ion, NEXAFS studies, particularly at the nitrogen K-edge, offer a sensitive probe of its electronic configuration and the effects of protonation on the nitrogen centers uni-freiburg.dersc.orgdiva-portal.orglu.se.

Experimental Methodologies for Gas-Phase this compound NEXAFS

Experimental NEXAFS studies of gas-phase molecular ions like N₂H⁺ present unique challenges due to the low target density. These challenges have been addressed using advanced techniques involving ion beams and traps coupled with synchrotron radiation facilities diva-portal.orgresearchgate.net. A common approach involves generating N₂H⁺ ions in a plasma discharge from a mixture of N₂ and H₂. The molecular ions are then selected by a quadrupole mass filter and guided into a cryogenic ion trap uni-freiburg.dediva-portal.org.

In the ion trap, the N₂H⁺ ions are stored and thermalized in a helium buffer gas diva-portal.org. X-ray absorption is measured by monitoring the yield of fragment ions, such as N⁺ and NH⁺, which are produced following the relaxation of the core-excited state, primarily via Auger decay uni-freiburg.dediva-portal.org. This method, known as X-ray photodissociation action spectroscopy, is assumed to be proportional to the X-ray absorption spectrum diva-portal.org. Measurements are typically performed by scanning the photon energy, with high resolution achieved by using narrow beamline exit slits and small energy step sizes in specific regions of the spectrum diva-portal.org. For instance, measurements around the 400–404 eV photon energy region have been performed with a step size of 10 meV and an energy resolution estimated to be better than 50 meV diva-portal.org.

Analysis of Nitrogen 1s Absorption Spectra in this compound

The nitrogen 1s absorption spectrum of N₂H⁺ is particularly informative. Due to the protonation of one of the nitrogen atoms, the inversion symmetry present in neutral N₂ is broken uni-freiburg.dersc.orgdiva-portal.orglu.se. This symmetry breaking leads to the superposition of two distinct nitrogen 1s absorption spectra, corresponding to excitations from the two non-equivalent nitrogen atoms uni-freiburg.dediva-portal.orgresearchgate.net.

Theoretical calculations, often employing ab initio or Density Functional Theory (DFT) methods, are crucial for interpreting the experimental spectra uni-freiburg.dersc.orgdiva-portal.orglu.seresearchgate.net. These calculations show that each nitrogen 1s spectrum includes a π* band uni-freiburg.dersc.orgdiva-portal.org. The protonation causes the π* transitions from the two nitrogen atoms to be separated in energy uni-freiburg.dersc.orgdiva-portal.org. This separation is a direct consequence of the symmetry breaking induced by the attached proton uni-freiburg.dersc.orgdiva-portal.org. The effect of protonation can be understood as having two components: a charge effect that extends the high-energy part of the spectrum and a symmetry-breaking effect most evident in the low-energy π* transition rsc.orgdiva-portal.org.

The core orbitals of the nitrogen atoms in N₂H⁺ exhibit partial localization, and this localization shows a strong, non-monotonous variation with the nitrogen-proton distance rsc.orgdiva-portal.org. The energy spacing of the core orbitals in N₂H⁺ is calculated to be 0.133 eV, which is larger than the 0.102 eV spacing in neutral N₂ diva-portal.org.

Fine Structure Analysis and Vibrational Progressions in this compound NEXAFS

The complex structure observed in the NEXAFS spectra of N₂H⁺, particularly within the π* excitation band, arises from the superposition of significantly different vibrational progressions associated with excitations from the terminal and central nitrogen atoms uni-freiburg.dersc.orgdiva-portal.org. Theoretical analysis, incorporating vibrational analysis and the calculation of Franck-Condon factors, is essential to understand these fine structures uni-freiburg.dersc.orgdiva-portal.orgresearchgate.netrsc.org.

The effect of the proton on the core-excited state of N₂H⁺, in comparison to N₂, can be unraveled through the computational analysis of the energy separation, relative intensity, and different vibrational progressions for the two π* states uni-freiburg.dediva-portal.org. Symmetry breaking and core hole localization in N₂H⁺ enable the visibility of the symmetry-forbidden 1σg - 1πg excited state of the "N₂ fragment" by borrowing intensity from the symmetry-allowed 1σu - 1πg excited state uni-freiburg.de.

X-ray Absorption Spectroscopy (XAS) of this compound

XAS of molecular ions provides insights into valence transitions, Rydberg series, and continuum resonance transitions uni-freiburg.dediva-portal.org. For N₂H⁺, XAS studies complement NEXAFS by probing a broader range of excitation energies and providing information about higher-lying unoccupied orbitals and ionization potentials uni-freiburg.dediva-portal.org.

Valence and Rydberg Series Transitions in this compound XAS

Analysis of the N₂H⁺ X-ray absorption spectrum includes the characterization of transitions to valence and Rydberg orbitals uni-freiburg.dediva-portal.org. Valence transitions involve the excitation of a core electron to an unoccupied molecular orbital within the same principal energy shell. Rydberg transitions, on the other hand, involve excitation to orbitals that are more diffuse and resemble those of a hydrogen atom, converging towards the ionization limit uni-freiburg.dediva-portal.orgresearchgate.net.

The presence and characteristics of these series in the N₂H⁺ spectrum provide information about the nature of the unoccupied electronic states and the influence of the positive charge on the molecular potential uni-freiburg.dediva-portal.org. The electronic structure of charge transfer excitations, where a nitrogen 1s electron is excited towards the proton, shows a smooth dependence on the nitrogen-proton distance rsc.orgdiva-portal.org.

Core-Hole Energy Splitting Effects in this compound Spectra

Core-hole energy splitting is a significant effect in the XAS spectra of molecules with multiple equivalent or near-equivalent atoms of the same element uni-freiburg.dediva-portal.org. In N₂H⁺, despite the symmetry breaking, the two nitrogen atoms are still chemically similar enough that the creation of a core hole on either atom results in states that can interact, leading to a splitting of the core-hole energy levels uni-freiburg.dediva-portal.org.

Submillimeter-Wave Spectroscopy for this compound Equilibrium Structures

Submillimeter-wave spectroscopy is a powerful tool for probing the rotational transitions of molecules, yielding highly accurate data on their equilibrium structures. Studies utilizing this technique on N₂H⁺ have contributed significantly to determining its precise bond lengths and angles in its ground electronic state. While specific data tables from submillimeter-wave studies on the equilibrium structure were not explicitly detailed in the search results, the importance of such techniques for determining rotational constants and thus structural parameters is well-established in the field of molecular spectroscopy. Observations of N₂H⁺ transitions, including those in the submillimeter range, are used in astronomical studies to determine molecular column density maps and excitation conditions in regions like prestellar cores. aanda.orgaanda.org

Photoelectron Spectroscopy (XPS) and Core Orbital Localization in this compound

Photoelectron spectroscopy (XPS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provides insights into the electronic structure and core orbital energies of molecules. Studies on the this compound ion using high-resolution NEXAFS have revealed important details about its nitrogen 1s absorption spectra. uni-freiburg.dersc.orglu.sediva-portal.orgresearchgate.net

Due to the protonation of N₂, the inversion symmetry is broken in N₂H⁺. uni-freiburg.dersc.orglu.sediva-portal.org This symmetry breaking leads to a superposition of two distinct nitrogen 1s absorption spectra, each featuring a π* band. uni-freiburg.dersc.orglu.sediva-portal.org Additionally, a nitrogen 1s to H⁺ charge transfer band is observed at higher energies, followed by a weak progression of high-energy excitations. uni-freiburg.dersc.orglu.sediva-portal.org

Calculations indicate that the symmetry breaking caused by protonation results in a separation of the π* transitions by 0.23 eV. rsc.orglu.sediva-portal.org This separation is slightly larger than the difference between the symmetry-forbidden (dark) and symmetry-allowed (bright) core excitations in neutral N₂. rsc.orglu.sediva-portal.org The complex nature of the π* excitation band in N₂H⁺ is attributed to the superposition of vibrationally different progressions arising from excitations at the terminal and central nitrogen atoms, both leading to bent final state geometries. rsc.orglu.sediva-portal.org

Computational analysis also highlights a partial localization of the nitrogen core orbitals in N₂H⁺. rsc.orglu.sediva-portal.org This localization exhibits a strong, non-monotonic variation with the nitrogen-proton distance. rsc.orglu.sediva-portal.org Comparing the NEXAFS spectra of molecular cations like N₂⁺ and CO⁺ with that of protonated molecules such as N₂H⁺ reveals rich physical effects not present in neutral molecules due to the positive charge and the broken symmetry induced by protonation. rsc.orglu.sediva-portal.org The effect of protonation on dinitrogen can be dissected into the influence of the charge, which extends the high-energy part of the spectrum, and the symmetry-breaking, which is most evident in the low-energy π* transition. rsc.orglu.sediva-portal.org

Experimental NEXAFS spectra of N₂H⁺ have been recorded by monitoring the yield of fragment ions (N⁺ and NH⁺) as a function of photon energy. uni-freiburg.de These ion yield spectra are assumed to be proportional to the X-ray absorption spectrum. uni-freiburg.de Measurements were performed with high energy resolution, utilizing different settings for different photon energy regions. uni-freiburg.de

Simulations of vibrationally-resolved X-ray photoelectron spectroscopy (XPS) have been performed for N₂H⁺, building upon methods validated for other molecules. uni-freiburg.deresearchgate.netdiva-portal.orgrsc.org These simulations, often employing techniques like the Duschinsky rotation method, help in understanding the vibrational structure observed in the core excitation spectra. uni-freiburg.deresearchgate.netdiva-portal.orgrsc.org For N₂H⁺, which has two non-equivalent nitrogen atoms, calculations often utilize a localized core hole picture, treating the two nitrogen atoms separately. researchgate.netrsc.org

Table 1: Calculated Core Excited States and Intensities for N₂H⁺ (Illustrative based on search findings)

Core Excited StateEnergy (eV)Intensity (Arb. Units)Notes
1s - π* (Na)~403.38~0.058Excitation from terminal Nitrogen (Na)
1s - π* (Nb)~403.52~0.042Excitation from central Nitrogen (Nb)
1s - H⁺ CTHigher-Charge Transfer band

Note: The exact values and assignments can vary depending on the computational method and basis set used in the referenced studies. The values presented here are illustrative based on findings related to calculated core excited states. uni-freiburg.dediva-portal.org

Table 2: Structure Properties of N₂H⁺ vs. Nitrogen-Proton Distance (Conceptual based on search findings)

N-H Distance (Å)N-N Bond Length (Å)Electron Mulliken Population (Nb)Core Orbital Localization (Na/Nb)
VaryingVariesVariesShows non-monotonic variation
Equilibrium (~1.0)Equilibrium ValueValue at EquilibriumLocalization at Equilibrium

Quantum Chemical Insights into Diazynium Reactivity and Intermolecular Interactions

Protonation Effects on Dinitrogen and Diazynium Formation Mechanisms

The formation of the this compound ion (N₂H⁺) occurs through the protonation of a dinitrogen molecule (N₂). This process fundamentally alters the electronic structure and symmetry of the parent N₂ molecule. Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to investigate this transformation and its effects wikipedia.orgnih.govrsc.orgaanda.org. The approach of a proton towards the N₂ molecule leads to a significant redistribution of electron density nih.gov. While the N-N bond length remains relatively constant at large nitrogen-proton distances (down to about 3 Å), it decreases as the proton approaches the equilibrium geometry of N₂H⁺, reaching a value not significantly different from that in the neutral N₂ molecule nih.govresearchgate.net. The accumulation of electronic charge on the proton proceeds uniformly as it approaches the nitrogen molecule, accompanied by a strong polarization effect on the charge distribution of the two nitrogen atoms nih.gov. The effect of protonation on dinitrogen can be conceptually separated into the effect of the positive charge, which influences the higher-energy regions of the spectrum, and the symmetry-breaking effect, which is most evident in the low-energy π* transition rsc.org.

Symmetry Breaking Phenomena Induced by Protonation in this compound

Neutral dinitrogen (N₂) is a highly symmetric molecule with inversion symmetry. The protonation of N₂ to form N₂H⁺ breaks this inversion symmetry wikipedia.orgnih.govrsc.orgaanda.orgresearchgate.netarxiv.org. This symmetry breaking has profound implications for the spectroscopic properties of this compound, particularly in techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy wikipedia.orgnih.govrsc.orgaanda.org. Theoretical calculations have shown that the NEXAFS spectrum of N₂H⁺ is a superposition of the nitrogen 1s absorption spectra from the two non-equivalent nitrogen atoms nih.govrsc.orgaanda.org. As a result of the symmetry breaking, the π* transitions associated with these two nitrogen atoms are separated nih.govrsc.org. This separation, calculated to be 0.23 eV, only slightly exceeds the difference observed between the dark (symmetry forbidden) and bright (symmetry allowed) core excitations in neutral N₂ nih.govrsc.org. The complex structure observed in the π* excitation band of N₂H⁺ is understood as arising from the superposition of vibrationally different progressions originating from excitations of the terminal and central nitrogen atoms, both of which lead to bent geometries in the final state nih.govrsc.org.

Nitrogen-Proton Distance Dependence of Electronic Structure in this compound

Computational studies have revealed a smooth dependence of the electronic structure, particularly the charge transfer excitation, on the nitrogen-proton distance in this compound wikipedia.orgnih.govrsc.orgresearchgate.net. As the nitrogen-proton distance decreases from infinity to the equilibrium geometry of N₂H⁺, there is a clear extension of the spectra, and fine structures show similarities, although not fully detailed wikipedia.orgnih.govrsc.org. The energy separation of the two π* peaks and the development of the electronic structure exhibit a smooth dependence on the proton position wikipedia.org. An interesting feature observed computationally is the partial localization of the nitrogen core orbitals, which shows a strong, non-monotonous variation with nitrogen-proton distance, qualitatively independent of the theoretical method applied wikipedia.orgnih.govrsc.org. The position of the lowest band in the NEXAFS spectrum shows a limited shift in N₂H⁺ compared to N₂, but this blue shift increases monotonously as the nitrogen-proton distance decreases, reaching a maximum value of about 1 eV at the equilibrium geometry wikipedia.org.

Theoretical Examination of Reaction Coordinates Involving this compound

Theoretical examinations of specific reaction coordinates involving this compound beyond its formation through dinitrogen protonation are not extensively detailed within the provided search results. While computational studies are crucial for understanding reaction mechanisms and pathways, the available information primarily focuses on the spectroscopic and structural consequences of protonation rather than a wide range of reactions where this compound acts as a reactant or intermediate.

Computational Studies of this compound Interactions with Solvent Environments

Computational studies investigating the interactions of this compound with typical solvent environments were not a primary focus of the provided search results. However, related theoretical work has examined the interaction of N₂H⁺ with rare gas atoms (He, Ne, Ar, Kr, and Xe). These studies, while not representing solvation in polar or protic solvents, provide insights into the nature of weak interactions involving the this compound ion. The dissociation energy and geometrical parameters of N₂H⁺-rare gas complexes were found to be sensitive to relativistic effects for heavier rare gases like Kr and Xe. DFT methods were considered not reliable for weak interactions with He and Ne but could provide qualitatively correct results for N₂H⁺ interacting with Ar and H₂.

Excited State Dynamics and Photochemistry of this compound from a Theoretical Viewpoint

Theoretical studies, particularly those employing methods like DFT and ab initio calculations, have been instrumental in understanding the excited state dynamics and photochemistry of this compound, primarily through the analysis of its core-excited states probed by techniques such as NEXAFS spectroscopy wikipedia.orgnih.govrsc.orgaanda.orgresearchgate.net. The NEXAFS spectrum of N₂H⁺ arises from transitions to core-excited states, including π* bands and nitrogen 1s to H⁺ charge transfer bands nih.govrsc.orgaanda.org. Theoretical calculations, often combined with vibrational analysis, help in interpreting the complex features of these spectra, such as the vibrational progressions associated with excitations from different nitrogen atoms nih.govrsc.org. The electronic structure of the charge transfer excitation has been shown computationally to depend smoothly on the nitrogen-proton distance wikipedia.orgnih.govrsc.org. Understanding these excited states and their decay pathways is crucial for comprehending the photophysical and photochemical behavior of this compound, although detailed theoretical studies specifically on the dynamics and photochemistry beyond spectroscopic interpretation were not extensively covered in the provided results. Theoretical approaches like time-dependent density functional theory (TD-DFT) and multireference methods are commonly used for studying excited states in molecules, and these methods have been applied to understand the electronic transitions in N₂H⁺.

Interdisciplinary Significance of Diazynium N₂h⁺

Astrophysical Importance of Diazynium in Interstellar Chemistry

This compound was one of the first molecular ions detected in interstellar clouds and has since been observed in various interstellar environments. wikipedia.org Its presence provides astronomers with crucial information about the conditions and chemical processes occurring within these vast regions of space. wikipedia.org N₂H⁺ is particularly useful as a tracer molecule for species that are difficult to detect directly, such as molecular nitrogen (N₂), which lacks a permanent dipole moment and thus does not readily emit or absorb at radio wavelengths. wikipedia.orgwikipedia.orgarxiv.org

Detection and Formation Pathways of this compound in Molecular Clouds

The detection of N₂H⁺ in interstellar clouds was first reported in 1974 by B.E. Turner, who observed an unidentified triplet at 93.174 GHz. wikipedia.org This triplet was subsequently identified as the 1–0 rotational transition of N₂H⁺. wikipedia.org This transition is particularly important because it falls within a region of the electromagnetic spectrum where Earth's atmosphere is transparent, making it relatively easy to observe with ground-based telescopes. wikipedia.orgwikipedia.org The 1–0 rotational transition of N₂H⁺ exhibits seven hyperfine components due to the interaction between the molecular electric field gradient and the electric quadrupole moments of the two nitrogen nuclei, although often only a subset of these components is resolved depending on telescope resolution. wikipedia.orgharvard.edu

N₂H⁺ is primarily formed in dense molecular clouds through the protonation of molecular nitrogen (N₂). The main formation reaction is the reaction between N₂ and H₃⁺, a ubiquitous ion in interstellar clouds formed by the cosmic ray ionization of molecular hydrogen (H₂). harvard.edu

N₂ + H₃⁺ → N₂H⁺ + H₂ harvard.edu

This reaction is highly efficient in the cold, dense conditions of molecular clouds. N₂H⁺ is also relatively resistant to depletion onto dust grains compared to other molecules like carbon monoxide (CO) and carbon sulfide (B99878) (CS), making it a valuable tracer of the denser, inner regions of molecular cores where other molecules have frozen out. wikipedia.orgharvard.edunrao.edu However, even N₂H⁺ eventually freezes out at the very high densities found in the innermost regions of pre-stellar cores, where H₂D⁺ may be a better tracer. wikipedia.org

Observations of N₂H⁺ emission lines provide information not only about the presence of dense gas but also about its density and velocity profiles. wikipedia.org Studies using N₂H⁺ as a tracer have helped map the density structure of star-forming filaments and cores and reveal kinematic processes such as accretion flows and infall. nrao.edu

Role of this compound in Cosmic Nitrogen Chemistry

The nitrogen chemistry in interstellar clouds is complex and involves numerous reactions. Models of this chemistry predict that N₂ should be the most abundant gas-phase nitrogen species in dense clouds. arxiv.org The formation of N₂H⁺ from N₂ and H₃⁺ is a key pathway that links the chemistry of hydrogen and nitrogen. The destruction of N₂H⁺ primarily occurs through dissociative recombination with electrons or reactions with other neutral molecules.

Studies of nitrogen fractionation, particularly the ¹⁴N/¹⁵N isotopic ratio in N₂H⁺, provide further constraints on chemical models and the history of the gas. Observations have shown variations in the ¹⁴N/¹⁵N ratio in N₂H⁺ across different regions, suggesting that isotopic fractionation processes are active in molecular clouds. oup.comresearchgate.net These processes can lead to the enrichment of ¹⁵N in certain molecules like N₂H⁺ under specific conditions. oup.com

The abundance of N₂H⁺ relative to other molecules, such as carbon-chain species like HC₃N, can serve as an indicator of the chemical evolutionary stage of dense cores. oup.com Regions with lower N₂H⁺/HC₃N ratios may represent younger, chemically less evolved gas, while higher ratios may indicate later stages of chemical evolution. oup.com

This compound as a Model System for Protonated Species Studies

Beyond its astrophysical significance, the this compound ion (N₂H⁺) is a valuable model system for studying the fundamental properties of protonated molecules. Its relatively simple diatomic core (N₂) with an attached proton makes it amenable to detailed experimental and theoretical investigations. uni-freiburg.deresearchgate.netrsc.org

Studies on N₂H⁺ have provided insights into the effects of protonation on molecular structure, bonding, and spectroscopic properties. For instance, experimental and theoretical studies using techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have explored how the addition of a proton breaks the inversion symmetry of the neutral N₂ molecule, leading to changes in the core-level spectra. uni-freiburg.deresearchgate.netrsc.org These studies can reveal details about charge distribution and electron transitions in protonated species. uni-freiburg.dersc.org

N₂H⁺ has also been used in studies of ion-molecule reactions and clustering phenomena. Experiments investigating the clustering of H₂ molecules around N₂H⁺ have shown interesting behavior in binding energies and charge transfer effects within the clusters. researchgate.net These types of studies are relevant for understanding solvation effects and ion mobility in various environments, including plasmas and potentially in the interstellar medium where molecules can become weakly bound. researchgate.netrsc.org

Theoretical calculations on N₂H⁺, often using ab initio methods, are crucial for interpreting experimental spectra and understanding the potential energy surface and dynamics of this ion. researchgate.netresearchgate.net Comparisons between theoretical predictions and experimental results for properties like spectroscopic constants and reaction rates help refine our understanding of the fundamental chemical physics of protonated species. uni-freiburg.de The study of N₂H⁺ contributes to a broader understanding of proton transfer reactions and the behavior of charged molecules, which are fundamental processes in chemistry and play roles in diverse fields from atmospheric science to biology. rsc.org

Future Research Avenues for Diazynium N₂h⁺

Exploration of Higher-Order Vibrational Couplings in Diazynium Spectroscopic Simulations

Current spectroscopic studies of this compound, such as those involving Near-Edge X-ray Absorption Fine Structure (NEXAFS), have utilized vibrational analysis and Franck-Condon simulations to interpret experimental data researchgate.netuni-freiburg.dersc.orgrsc.org. These simulations often incorporate effects like Duschinsky rotation, which accounts for the mixing of normal modes between different electronic states researchgate.netaip.org. However, many studies rely on the harmonic oscillator approximation for vibrational modes aip.org.

Future research should explore the inclusion of higher-order vibrational couplings and anharmonic effects in spectroscopic simulations of N₂H⁺. Anharmonicity can play a significant role in the vibrational structure of small, light molecules and ions, particularly for large amplitude motions or in core-excited states where the potential energy surface may be significantly distorted researchgate.net. Isolating specific vibrational modes that deviate from the harmonic potential and solving the time-independent Schrödinger equation numerically for these modes, subsequently combining the results with other harmonic modes, represents one approach for future work researchgate.net. Implementing and validating methods that go beyond the harmonic approximation will be crucial for achieving more accurate and detailed interpretations of high-resolution experimental spectra and for predicting spectroscopic features in different environments or isotopic variants of this compound.

Advanced Experimental Techniques for Probing Transient this compound Species

Experimental investigations of transient species like this compound are challenging due to their short lifetimes and often low concentrations. Techniques such as using cryogenic ion traps coupled with mass spectrometry have been employed to study the fragmentation of N₂H⁺ following core excitation uni-freiburg.de. While these methods provide valuable insights into dissociation pathways, directly probing the structural and electronic dynamics of transient N₂H⁺ during its formation or reaction requires more advanced approaches.

Future experimental research should focus on developing and applying time-resolved techniques capable of capturing the dynamics of this compound on ultrafast timescales. Drawing inspiration from studies that probe transient hole dynamics in other molecules using advanced X-ray methods diva-portal.org, researchers could adapt similar pump-probe schemes. For instance, using femtosecond X-ray pulses to initiate a process involving N₂H⁺ (e.g., ionization or excitation) and then probing the evolving species with another pulse could provide direct information on structural changes and electronic relaxation. Exploring novel ion trapping techniques that allow for in situ spectroscopic measurements under varying conditions, or developing methods for generating higher densities of transient N₂H⁺ ions, would also be critical future directions. Experimental investigations into astrophysically relevant ionic reactions acs.org could also provide a framework for studying N₂H⁺ in environments mimicking interstellar conditions.

Theoretical Predictions of Novel this compound Derivatives and Their Properties

Theoretical chemistry has been instrumental in understanding the properties of N₂H⁺ and related nitrogen hydride ions like HxN2+ species (x=1, 2, 3) researchgate.net. These studies have explored the energies, structures, and stabilities of such ions researchgate.net. Building upon this foundation, future theoretical research can delve into predicting the properties of novel this compound derivatives and complexes.

This could include investigating substituted this compound ions where a hydrogen atom is replaced by other functional groups, or exploring complexes where N₂H⁺ interacts with other molecules or surfaces through non-covalent interactions like hydrogen bonding or ion-molecule interactions. Theoretical methods, such as high-level ab initio calculations (e.g., CCSD(T)) and density functional theory (DFT) with appropriate functionals, can be used to predict their equilibrium geometries, vibrational frequencies, electronic structures, and potential energy surfaces researchgate.net. Predicting the spectroscopic signatures (e.g., infrared, microwave, or photoelectron spectra) of these novel species would be particularly valuable for their potential experimental identification. Furthermore, theoretical studies could explore the stability and feasibility of synthesizing such derivatives.

Elucidating this compound Reaction Mechanisms in Complex Chemical Environments

Understanding the reactivity of this compound is essential for comprehending its role in various chemical environments, from plasmas to potentially biological systems. Studies have begun to explore dissociation pathways of N₂H⁺ researchgate.net and the behavior of other ions in complex matrices like ICP-MS researchgate.net. However, detailed mechanisms for N₂H⁺ reactions in diverse and complex settings are still needed.

Future research should aim to elucidate the reaction mechanisms of this compound in environments that are more representative of real-world or astrophysical conditions. This involves studying its reactions with various neutral species, ions, and surfaces. Both theoretical and experimental approaches will be crucial. Computational methods, such as ab initio molecular dynamics or reaction pathway searches, can map out potential energy surfaces and identify transition states for reactions. Experimental techniques, such as flow tubes, ion traps, or mass spectrometry coupled with spectroscopic probes, can be used to identify reaction products and measure reaction rates under controlled conditions. Investigating the influence of solvation, matrix effects, and temperature on N₂H⁺ reactivity in complex mixtures or condensed phases represents a significant future challenge.

Development of New Computational Tools for this compound Ion Dynamics

Accurately simulating the dynamics of small, charged, and often transient species like this compound requires sophisticated computational tools. Existing studies have employed various quantum chemistry methods (DFT, RASPT2, STEX, ZAPT2, CCSD(T)) and simulation packages (DynaVib) to study its electronic structure and spectroscopy researchgate.netuni-freiburg.dersc.orgrsc.orgaip.orgresearchgate.net. However, challenges remain in accurately describing dynamic processes, particularly those involving non-adiabatic transitions or interactions with complex environments.

Q & A

Q. How does protonation of dinitrogen (N₂) alter its spectroscopic properties, and what experimental techniques are optimal for characterizing these changes?

Methodological Answer : Protonation breaks the inversion symmetry of homonuclear diatomics like N₂, enabling previously forbidden electronic transitions. High-resolution Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is critical for observing symmetry-breaking effects in N₂H⁺. Experimental setups must combine ion-trapping technologies with synchrotron radiation to achieve sufficient resolution for detecting π* resonances and charge-transfer bands . Comparative analysis with neutral N₂ and the dication (N₂⁺) reveals shifts in spectral features due to changes in valence electron distribution and core-hole splitting .

Advanced Research Question

Q. What computational strategies resolve discrepancies between experimental NEXAFS spectra of N₂H⁺ and theoretical predictions?

Methodological Answer : Discrepancies often arise from approximations in modeling electron correlation effects. Use the Restricted Active Space Self-Consistent Field (RASSCF) method to account for multi-configurational states in high-energy excitations. The Static Exchange (STEX) approximation effectively models core-excited states but requires calibration against nitrogen–proton distance dependencies (Fig. 4 in ). For robust validation, iteratively adjust protonation geometries (RN–H) in simulations until spectral profiles align with experimental data .

Basic Research Question

Why is vibrational analysis critical for interpreting the π resonance band in N₂H⁺ spectra?* Methodological Answer : Vibrational progression in the π* band reflects coupling between electronic excitations and nuclear motion. High-resolution NEXAFS combined with Franck-Condon analysis quantifies vibrational modes altered by protonation. For example, the irregular progression in N₂H⁺ spectra (unlike N₂) arises from asymmetric potential energy surfaces due to the proton’s charge localization. Time-dependent density functional theory (TD-DFT) can simulate these effects but requires anharmonic corrections .

Advanced Research Question

Q. How do electron correlation effects influence charge-transfer transitions in N₂H⁺, and how can these be systematically studied?

Methodological Answer : Electron correlation dominates in high-energy charge-transfer bands (e.g., N 1s → H⁺ transitions). Implement multi-reference methods like CASPT2 (Complete Active Space Perturbation Theory) to capture dynamic correlation. Compare results with single-reference methods (e.g., EOM-CCSD) to isolate correlation contributions. RASSCF calculations show that protonation-induced asymmetry enhances correlation effects by 30–40% in the continuum region of the spectrum .

Basic Research Question

Q. What are the astrophysical implications of N₂H⁺’s spectroscopic properties, and how can laboratory data inform interstellar cloud models?

Methodological Answer : N₂H⁺ is a tracer for dense molecular clouds due to its abundance in ionized regions. Laboratory-derived rotational and vibrational constants (e.g., from IR and microwave spectroscopy) are input into astrochemical models to predict column densities and reaction pathways. Cross-reference with radio astronomy data (e.g., ALMA observations) to validate its role in nitrogen chemistry cycles .

Advanced Research Question

Q. How can researchers address contradictions in reported spectral intensities between N₂H⁺ and its isotopologues?

Methodological Answer : Isotopic substitution (e.g., N₂D⁺) alters vibrational frequencies and Franck-Condon factors, which affect relative intensities. Use isotopic labeling experiments coupled with anharmonic vibrational calculations to disentangle mass effects from electronic contributions. Discrepancies in intensity ratios >10% often indicate incomplete basis sets in simulations; expand basis size or include relativistic corrections for heavy isotopes .

Methodological Guidance

Q. What best practices ensure reproducibility in N₂H⁺ spectral studies?

Document protonation sources : Specify whether N₂H⁺ is generated via electrospray ionization or gas-phase reactions.

Calibrate instrumentation : Use reference standards (e.g., N₂⁺ spectra) to normalize photon flux and resolution.

Publish raw data : Include vibrational progression tables and computational input files (e.g., Gaussian/NWChem scripts) in supplementary materials .

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